molecular formula C12H6Cl2N2 B14711157 1,7-Dichlorophenazine CAS No. 13860-52-1

1,7-Dichlorophenazine

Cat. No.: B14711157
CAS No.: 13860-52-1
M. Wt: 249.09 g/mol
InChI Key: LTQDHBYUJITEKF-UHFFFAOYSA-N
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Description

1,7-Dichlorophenazine: is a chemical compound belonging to the phenazine family, characterized by the presence of two chlorine atoms at the 1 and 7 positions on the phenazine ring. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,7-Dichlorophenazine can be synthesized through several methods. One common approach involves the condensation of 1,2-diaminobenzene with 2-chlorobenzoquinone under oxidative conditions. This method typically requires the use of an oxidizing agent such as ferric chloride or potassium ferricyanide .

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidative cyclization reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,7-Dichlorophenazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,7-Dichlorophenazine involves its interaction with cellular components, leading to various biological effects. It can intercalate into DNA, disrupting the replication process and inhibiting the growth of microorganisms and cancer cells. Additionally, it can generate reactive oxygen species, causing oxidative damage to cellular structures .

Comparison with Similar Compounds

Properties

CAS No.

13860-52-1

Molecular Formula

C12H6Cl2N2

Molecular Weight

249.09 g/mol

IUPAC Name

1,7-dichlorophenazine

InChI

InChI=1S/C12H6Cl2N2/c13-7-4-5-9-11(6-7)15-10-3-1-2-8(14)12(10)16-9/h1-6H

InChI Key

LTQDHBYUJITEKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C3C=CC(=CC3=N2)Cl

Origin of Product

United States

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